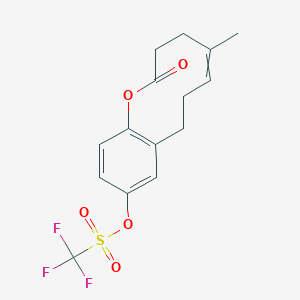
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoxecin core, which is a bicyclic structure containing both oxygen and carbon atoms, and is functionalized with a trifluoromethanesulfonate group. The presence of the trifluoromethanesulfonate group makes this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. One common approach is to start with a suitable benzoxecin precursor, which is then functionalized with a trifluoromethanesulfonate group. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reaction. For example, the trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The benzoxecin core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for oxidation and reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxecin derivatives, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of diverse chemical libraries.
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the benzoxecin core can interact with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
(4Z)-5-Methyl-3-methylene-2-oxo-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl trifluoromethanesulfonate: This compound has a similar benzoxecin core but differs in the substitution pattern.
Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: This compound features a different core structure but shares some functional groups with the target compound.
Uniqueness
The uniqueness of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate lies in its specific combination of a benzoxecin core and a trifluoromethanesulfonate group
特性
分子式 |
C15H15F3O5S |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
(5-methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O5S/c1-10-3-2-4-11-9-12(23-24(20,21)15(16,17)18)6-7-13(11)22-14(19)8-5-10/h3,6-7,9H,2,4-5,8H2,1H3 |
InChIキー |
UOVZZCSPLLVOIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















